

LC-MS/MS method for quantification of Lovastatin hydroxy acid in plasma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lovastatin hydroxy acid sodium

Cat. No.: B1675251

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An LC-MS/MS method for the quantification of Lovastatin hydroxy acid in plasma is a critical tool for pharmacokinetic and bioequivalence studies. Lovastatin is administered as an inactive lactone prodrug, which is converted in vivo to its pharmacologically active metabolite, β -hydroxy acid lovastatin. This active form inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Therefore, a sensitive and specific assay that can accurately measure the concentration of the active hydroxy acid form in plasma is essential for drug development and clinical research.

This application note details a robust LC-MS/MS protocol for the determination of lovastatin hydroxy acid in human plasma. The method utilizes liquid-liquid extraction for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry, enabling high sensitivity and specificity.

Experimental Protocols

Materials and Reagents

- Lovastatin and Lovastatin Hydroxy Acid reference standards
- Simvastatin Acid (Internal Standard - IS)
- HPLC-grade Methanol
- HPLC-grade Acetonitrile

- HPLC-grade Dichloromethane
- HPLC-grade Diethyl ether
- Ammonium Acetate (analytical grade)
- Formic Acid (analytical grade)
- Ultrapure water
- Drug-free human plasma

Instrumentation

- LC System: Agilent 1100 Series HPLC or equivalent, including a binary pump, autosampler, and column oven.
- MS/MS System: API 4000 mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lovastatin hydroxy acid and Simvastatin Acid (IS) in methanol.
- Working Solutions: Prepare serial dilutions of the Lovastatin hydroxy acid stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
- Mobile Phase: Mobile phase consists of 90% methanol and 10% 10 mmol/L ammonium acetate solution containing 0.02% formic acid.

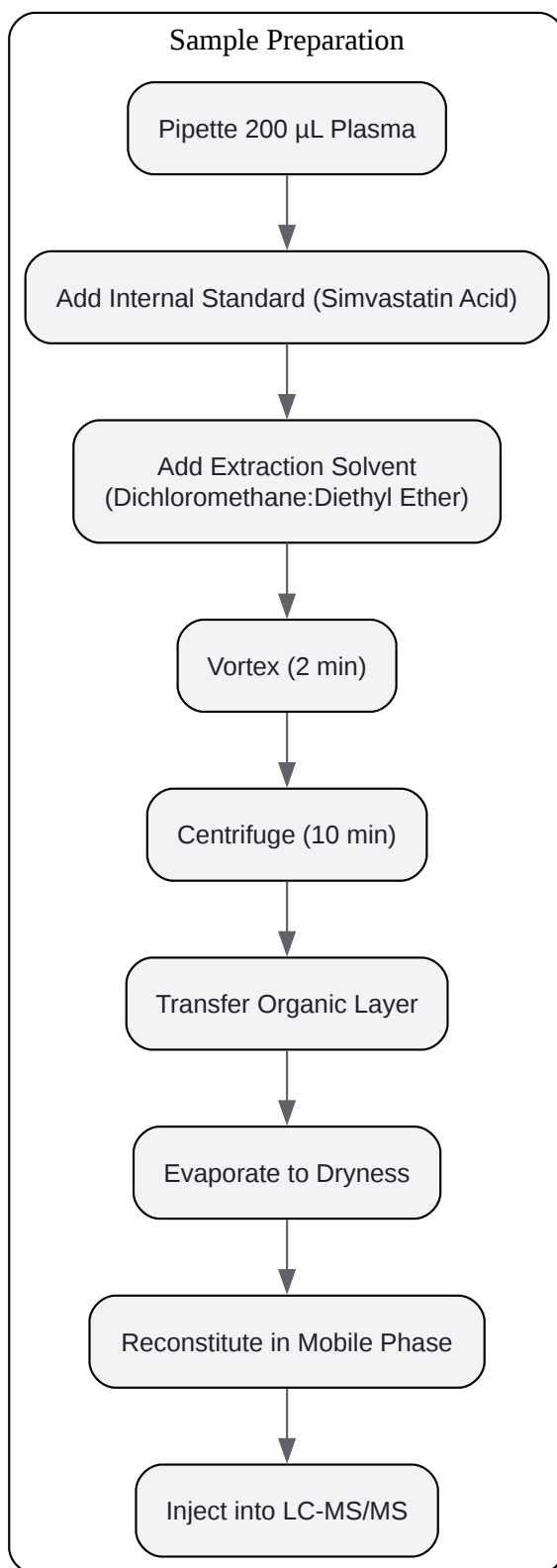
Calibration Standards and Quality Control Samples

- Calibration Curve (CC) Standards: Spike drug-free plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.05 to 30.0 ng/mL.

- Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.1, 1.5, and 25 ng/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)

- Pipette 200 μ L of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the Simvastatin Acid internal standard working solution and vortex briefly.
- Add 1 mL of extraction solvent (dichloromethane:diethyl ether, 2:3 v/v).
- Vortex the mixture for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 150 μ L of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial.
- Inject 20 μ L into the LC-MS/MS system.

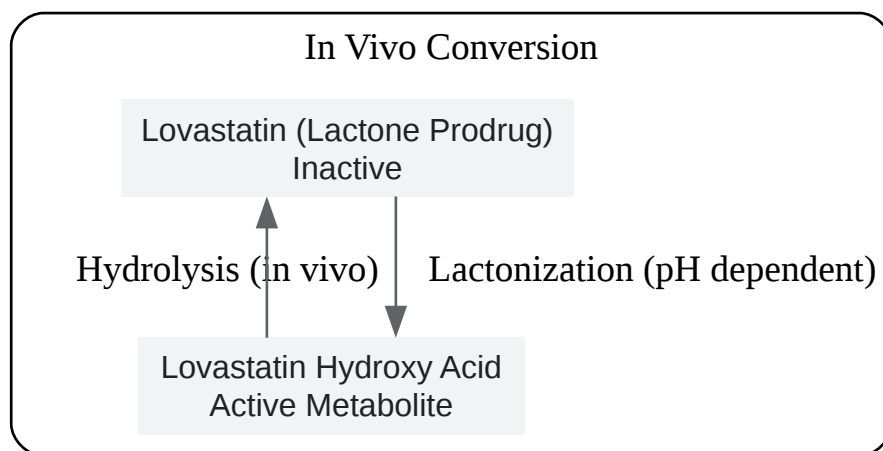


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Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Method

A polarity switching method is often employed to detect Lovastatin (lactone) in positive ion mode and its hydroxy acid metabolite in negative ion mode within a single injection.



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Caption: In vivo conversion of Lovastatin to its active form.

Data Presentation

The following tables summarize typical parameters for the LC-MS/MS method.

Table 1: Chromatographic Conditions

Parameter	Condition
LC Column	Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)
Mobile Phase	90% Methanol : 10% (10 mM Ammonium Acetate with 0.02% Formic Acid)
Flow Rate	1.0 mL/min
Column Temp.	40°C
Injection Vol.	20 µL

| Run Time | ~4 minutes |

Table 2: Mass Spectrometric Parameters

Analyte	Ionization Mode	Precursor Ion (m/z)	Product Ion (m/z)
Lovastatin Hydroxy Acid	ESI Negative	421.0	101.0
Simvastatin Acid (IS)	ESI Negative	435.0	319.0

| Lovastatin (Lactone) | ESI Positive | 427.4 | 325.4 |

Table 3: Method Validation Summary

Parameter	Result	Reference
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| Linearity Range |

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com